2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzofuran core, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . The benzofuran core is composed of fused benzene and furan rings .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the specific functional groups present in the molecule. Unfortunately, specific chemical reactions involving this exact compound are not available in the current literature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their molecular structure. For instance, the compound “2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidine” has a molecular weight of 217.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is part of a broader class of molecules that have been explored for their antimicrobial properties. For instance, derivatives of benzhydryl-sulfonyl and piperidine, similar in structure to the compound , have shown significant antimicrobial activities against a range of bacterial and fungal pathogens, indicating their potential utility in developing new antimicrobial agents (Vinaya et al., 2009). These findings suggest that modifications to the piperidine moiety and sulfonyl group, as seen in the given compound, could be a promising area of research for new antimicrobial solutions.
Enzyme Inhibition for Cancer Research
The compound also relates to research on enzyme inhibitors, particularly carbonic anhydrases, which are significant for understanding cancer physiology. A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties, similar to the core structure of the discussed compound, has been studied for their inhibitory action on carbonic anhydrase isozymes. Such inhibitors have shown potent activity against various isozymes, highlighting their potential in designing drugs targeting tumor-associated carbonic anhydrases (Alafeefy et al., 2015).
Novel Psychotropic Agents
Compounds featuring the benzofuran and piperidine scaffold have been synthesized with the aim of exploring their psychotropic effects. An example is the synthesis of 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] as potential psychotropic agents, demonstrating the versatility of these structural motifs in medicinal chemistry and their potential application in developing new therapeutic agents for neurological conditions (Ong & Agnew, 1981).
Antidepressant Metabolism Study
In pharmacokinetic research, the metabolism of novel antidepressants featuring piperidine moieties has been a focus, leading to insights into how such compounds are metabolized in the human body. This research aids in understanding the metabolic pathways of new therapeutic agents, which is crucial for optimizing their efficacy and safety profiles (Hvenegaard et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-2-5-19(23)22(20-14)13-15-6-9-21(10-7-15)27(24,25)17-3-4-18-16(12-17)8-11-26-18/h2-5,12,15H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVGPUADCBXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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